

# theoretical and computational studies of 3,4,5-Trimethoxybenzaldehyde oxime

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## Compound of Interest

**Compound Name:** 3,4,5-Trimethoxybenzaldehyde oxime

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An In-depth Technical Guide to the Theoretical and Computational-Driven Characterization of **3,4,5-Trimethoxybenzaldehyde Oxime**

This guide provides a comprehensive technical overview of **3,4,5-Trimethoxybenzaldehyde oxime**, a molecule of significant interest in medicinal chemistry and materials science. We will explore its synthesis, detailed structural and spectroscopic characterization, and delve into the modern computational chemistry techniques used to elucidate its electronic properties and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.

## Introduction: The Significance of 3,4,5-Trimethoxybenzaldehyde Oxime

**3,4,5-Trimethoxybenzaldehyde oxime** belongs to the oxime class of organic compounds, which are characterized by the C=N-OH functional group. Oximes are not merely derivatives of aldehydes and ketones; they are pivotal intermediates in organic synthesis and possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.<sup>[1][2]</sup> The oxime moiety's ability to donate and accept hydrogen bonds also makes it a valuable building block in the field of supramolecular chemistry.<sup>[1]</sup>

The parent aldehyde, 3,4,5-Trimethoxybenzaldehyde, is a well-known intermediate in the synthesis of pharmaceuticals such as the antibacterial agent trimethoprim.<sup>[3][4]</sup> This lineage

underscores the potential of its oxime derivative in the development of novel therapeutic agents. Notably, **3,4,5-Trimethoxybenzaldehyde oxime** has been identified as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, a critical enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in many pathogenic bacteria.<sup>[5]</sup> This selective targeting of a non-human pathway positions it as a promising scaffold for new anti-infective drug discovery.<sup>[5]</sup>

This guide will bridge the gap between experimental findings and theoretical predictions, demonstrating how a synergistic approach provides a holistic understanding of the molecule's behavior.

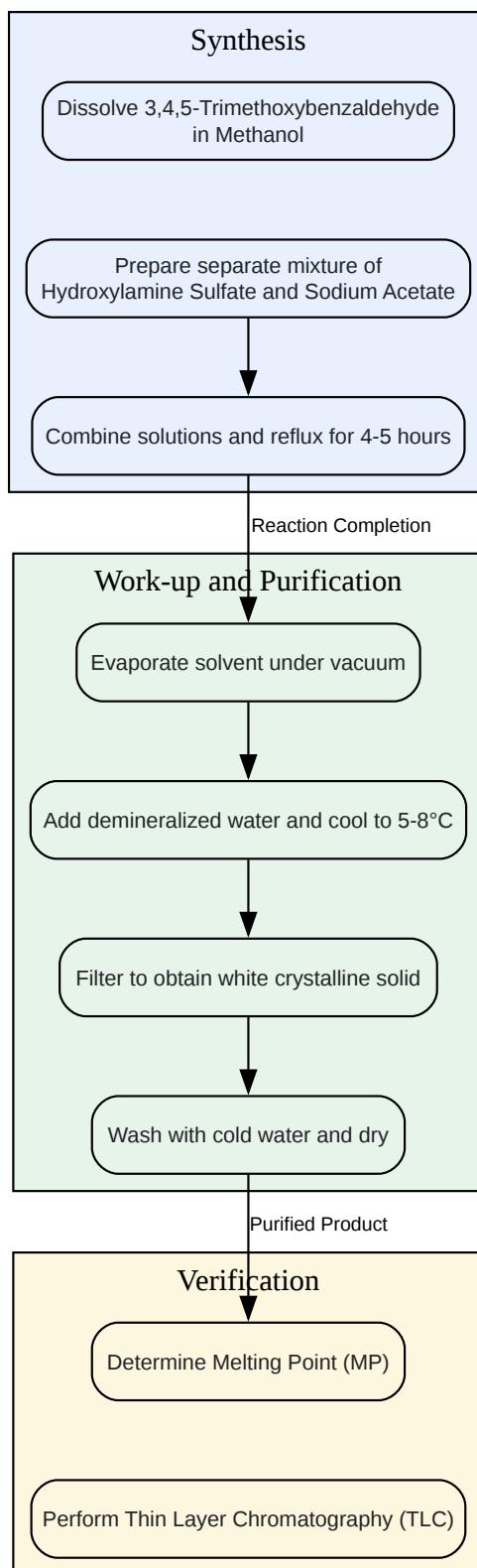
## Experimental Characterization: From Synthesis to Structure

A thorough experimental characterization is the bedrock upon which all theoretical models are validated. Here, we detail the synthesis and key analytical techniques used to confirm the identity, purity, and structure of **3,4,5-Trimethoxybenzaldehyde oxime**.

### Synthesis Protocol

The synthesis of **3,4,5-Trimethoxybenzaldehyde oxime** is typically achieved through a condensation reaction between the parent aldehyde and a hydroxylamine salt.<sup>[5]</sup> The following protocol is a reliable and efficient laboratory-scale method.

#### Experimental Workflow: Synthesis and Purification

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Caption: Workflow for the synthesis and purification of **3,4,5-Trimethoxybenzaldehyde oxime**.

### Step-by-Step Methodology:

- Reactant Preparation: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 g, 5.096 mmol) in methanol (15 ml).[1]
- Reagent Mixture: In a separate vessel, prepare a mixture of hydroxylamine sulfate (0.836 g, 5.093 mmol) and sodium acetate (2.090 g, 25.48 mmol).[1] The sodium acetate acts as a base to liberate free hydroxylamine from its salt.
- Reaction: Add the aldehyde solution to the hydroxylamine mixture. The combined reaction mass is then refluxed for 4–5 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Isolation: Upon completion, the solvent is removed under reduced pressure (in *vacuo*).[1]
- Precipitation: To the resulting residue, add 40 ml of demineralized water and cool the mixture to 5–8 °C in an ice bath to induce crystallization.[1]
- Purification: The precipitated white solid is collected by filtration, washed with cold water to remove residual salts, and dried. The expected melting point is in the range of 83–86 °C.[1][6]

## Spectroscopic and Structural Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For **3,4,5-T trimethoxybenzaldehyde oxime**, the key vibrational modes confirm the successful formation of the oxime group and the integrity of the substituted benzene ring.

Table 1: Key FT-IR Vibrational Assignments

Wavenumber (cm <sup>-1</sup> )	Assignment	Significance
~3290	O-H stretching	Confirms the presence of the hydroxyl group of the oxime moiety.[7]
~3100-3000	Aromatic C-H stretching	Indicates the C-H bonds on the benzene ring.[7]
~2940-2840	Aliphatic C-H stretching	Corresponds to the stretching of C-H bonds in the methoxy groups.
~1610	C=N stretching	A crucial band confirming the formation of the oxime double bond.
~1580, ~1490	C=C aromatic ring stretching	Characteristic vibrations of the phenyl ring.[7]
~1240, ~1030	C-O stretching (ether)	Asymmetric and symmetric stretching of the methoxy groups.
~930	N-O stretching	Confirms the presence of the N-O single bond in the oxime.

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The spectra are indispensable for unambiguous structure confirmation.

Expected <sup>1</sup>H NMR Chemical Shifts (in CDCl<sub>3</sub>):

- ~9.88 ppm (s, 1H): Aldehyde proton (in the starting material, will disappear upon oxime formation).[8]
- ~8.10 ppm (s, 1H): Azomethine proton (-CH=NOH).

- ~7.14 ppm (s, 2H): Aromatic protons on the benzene ring.[8]
- ~3.94 ppm (s, 9H): Protons of the three methoxy (-OCH<sub>3</sub>) groups.[8]

Expected <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>):

- ~153.7 ppm: Aromatic carbons attached to the methoxy groups.[8]
- ~150.0 ppm: Azomethine carbon (-CH=NOH).
- ~143.6 ppm: Quaternary aromatic carbon.[8]
- ~131.8 ppm: Quaternary aromatic carbon to which the azomethine group is attached.[8]
- ~106.8 ppm: Aromatic carbons ortho to the azomethine group.[8]
- ~61.1, ~56.4 ppm: Carbons of the methoxy groups.[8]

X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state. Studies on **3,4,5-Trimethoxybenzaldehyde oxime** monohydrate reveal crucial structural details.[1][9]

Table 2: Crystallographic Data Summary

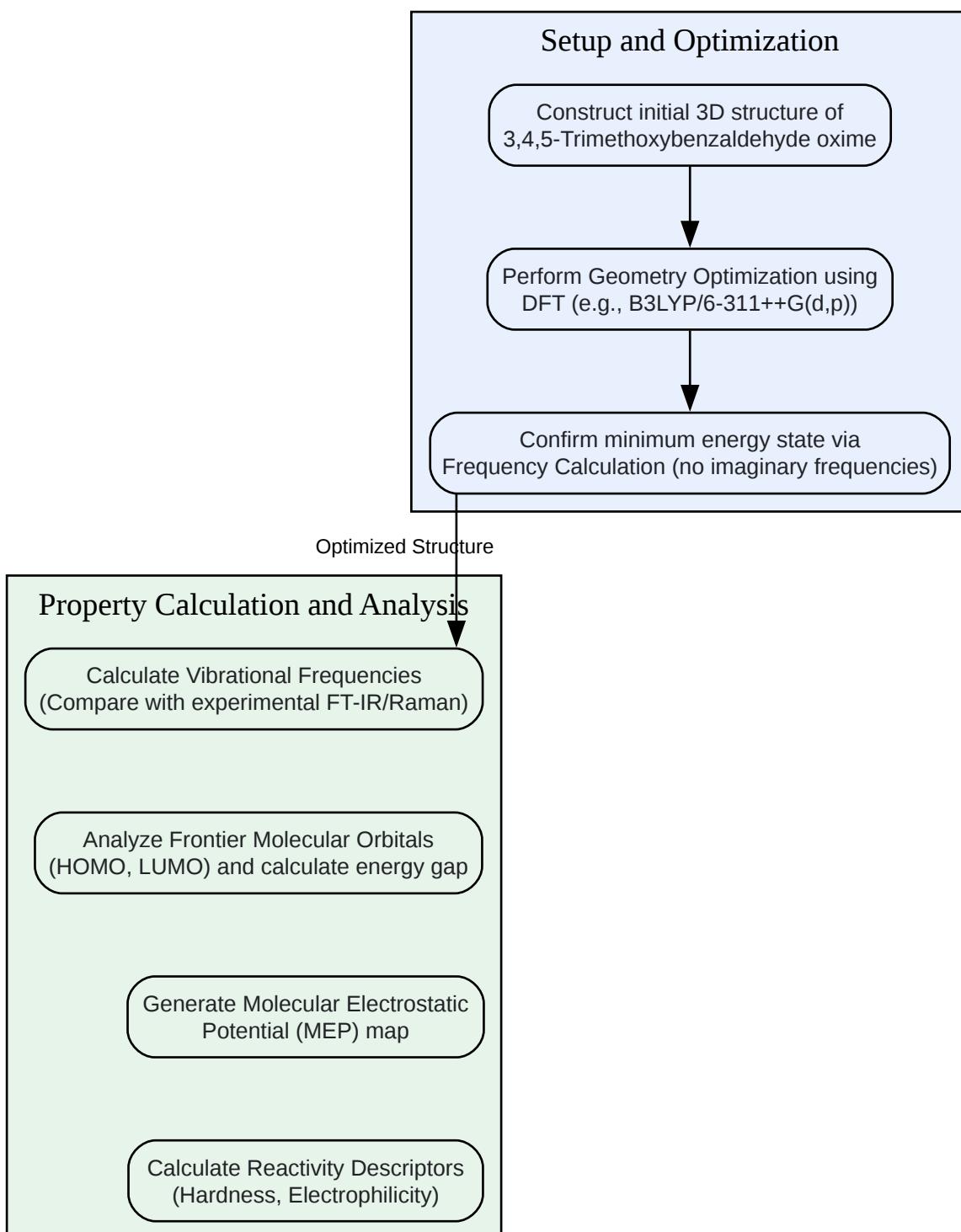
Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	8.2660(4)
b (Å)	18.5580(19)
c (Å)	7.3470(8)
β (°)	90.352(6)
Z (molecules/cell)	4
Conformation	antiperiplanar (trans)
C=N Bond Length (Å)	1.280(3)

The crystal structure confirms an antiperiplanar (trans) conformation of the oxime moiety relative to the phenyl ring, as indicated by the C4–C13–N14–O15 torsion angle of  $-179.7(2)^\circ$ . [1] Furthermore, the structure is stabilized by intermolecular hydrogen bonds of the O–H…O type, involving the oxime's hydroxyl group and a water molecule of crystallization, forming polymeric chains.[1]

## Theoretical and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of molecules, complementing experimental data.[10] By solving approximations of the Schrödinger equation, we can predict geometries, vibrational frequencies, and electronic properties.

### Computational Analysis Workflow

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Caption: A standard workflow for the DFT-based analysis of molecular properties.

## Density Functional Theory (DFT) Calculations

Causality behind Method Selection: DFT is chosen for its excellent balance of computational cost and accuracy. The B3LYP hybrid functional is a workhorse in computational organic chemistry, known for providing reliable geometries and electronic properties for a wide range of molecules. The 6-311++G(d,p) basis set is selected as it is sufficiently large to provide accurate results, including diffuse functions (++) for describing lone pairs and anions, and polarization functions (d,p) to handle non-spherical electron distributions in bonded atoms.

Protocol:

- Geometry Optimization: The initial molecular structure is built and then its geometry is fully optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
- Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can be scaled and compared with experimental FT-IR and Raman spectra to validate the computational model.

## Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).

The energy gap ( $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$ ) between these orbitals is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.<sup>[11]</sup> For **3,4,5-Trimethoxybenzaldehyde oxime**, the HOMO is expected to be localized primarily on the electron-rich trimethoxy-substituted phenyl ring, while the LUMO will likely be distributed over the C=N-OH moiety. This separation facilitates intramolecular charge transfer, a key feature in many biologically active molecules.<sup>[11]</sup>

## Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.[12]

- Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In our molecule, this region is expected around the oxygen atoms of the methoxy and oxime groups and the nitrogen atom.[12]
- Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are susceptible to nucleophilic attack. The hydrogen atom of the oxime's hydroxyl group will be a prominent blue region, highlighting its role as a hydrogen bond donor.

The MEP map provides a compelling visual rationale for the observed intermolecular hydrogen bonding in the crystal structure and helps predict how the molecule will interact with biological targets like enzyme active sites.

## Applications and Future Directions

The combined experimental and computational analysis of **3,4,5-Trimethoxybenzaldehyde oxime** illuminates its potential, particularly in drug development.

- Antimicrobial Drug Design: As a known inhibitor of DXP synthase, this molecule serves as an excellent starting point for the design of novel antibiotics.[5] Computational tools like molecular docking can be used to simulate its interaction with the enzyme's active site, guiding the rational design of more potent and selective analogs.
- Supramolecular Chemistry: The hydrogen bonding capabilities confirmed by both X-ray crystallography and MEP analysis make it a candidate for designing novel crystal structures and functional materials.[1]
- Synthetic Chemistry: It is a key intermediate for synthesizing isoxazolines via 1,3-dipolar cycloaddition reactions, a class of heterocycles with diverse biological activities.[1]

Future research should focus on synthesizing a library of derivatives to establish a structure-activity relationship (SAR) for its antimicrobial properties. Further computational studies, including molecular dynamics simulations, can provide insights into its behavior in a biological environment, accelerating its journey from a chemical curiosity to a potential therapeutic lead.

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## References

- 1. [jstage.jst.go.jp](http://jstage.jst.go.jp) [jstage.jst.go.jp]
- 2. [mdpi.com](http://mdpi.com) [mdpi.com]
- 3. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. [elixirpublishers.com](http://elixirpublishers.com) [elixirpublishers.com]
- 8. [rsc.org](http://rsc.org) [rsc.org]
- 9. Synthesis and Crystal Structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate [jstage.jst.go.jp]
- 10. [biointerfaceresearch.com](http://biointerfaceresearch.com) [biointerfaceresearch.com]
- 11. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
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